molecular formula C25H27NO4S B12131001 Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate

Cat. No.: B12131001
M. Wt: 437.6 g/mol
InChI Key: NLKPRGWFUHNFLY-UHFFFAOYSA-N
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Description

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the esterification process. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ greener solvents and catalysts to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the thiophene ring to a dihydrothiophene.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or dihydrothiophenes.

Scientific Research Applications

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its versatile functional groups.

Mechanism of Action

The mechanism of action of Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is unique due to its combination of a thiophene ring, phenyl group, and ethyl ester functional group. This combination provides a distinct set of chemical properties and reactivity, making it a valuable compound in various fields of research.

Biological Activity

Ethyl 2-({[3-methyl-4-(propan-2-yl)phenoxy]acetyl}amino)-5-phenylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Thiophene ring : A five-membered ring containing sulfur, known for its diverse biological activities.
  • Ethyl ester group : Enhances solubility and bioavailability.
  • Aromatic substituents : Contribute to the compound's interaction with biological targets.

Molecular Formula

The molecular formula is C22H29N1O4S1C_{22}H_{29}N_{1}O_{4}S_{1}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Pharmacological Properties

Preliminary studies suggest that this compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : The compound may act on pain pathways, providing relief from various types of pain.
  • Anticancer Potential : The thiophene moiety is often linked to anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

The mechanisms underlying the biological activities of this compound may involve:

  • Enzyme Inhibition : Interaction with enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : Binding to specific receptors that mediate pain and inflammation responses.

Case Studies and Experimental Data

Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:

Compound NameBiological ActivityReference
Ethyl 2-amino-5-phenylthiophene-3-carboxylateAnticancer activity; apoptosis induction
4-(Propan-2-yl)phenolAnalgesic effects; COX inhibition
N-(4-hydroxyphenethyl)acetamideAnti-inflammatory effects; cytokine modulation

Synthesis and Experimental Studies

The synthesis of this compound typically involves multi-step organic synthesis techniques. Initial studies have indicated that derivatives of this compound can be synthesized with varying yields depending on the reaction conditions.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 2-[[2-(3-methyl-4-propan-2-ylphenoxy)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C25H27NO4S/c1-5-29-25(28)21-14-22(18-9-7-6-8-10-18)31-24(21)26-23(27)15-30-19-11-12-20(16(2)3)17(4)13-19/h6-14,16H,5,15H2,1-4H3,(H,26,27)

InChI Key

NLKPRGWFUHNFLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)COC3=CC(=C(C=C3)C(C)C)C

Origin of Product

United States

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